molecular formula C27H26FN3O4S2 B12034950 6-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid CAS No. 623934-96-3

6-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid

Cat. No.: B12034950
CAS No.: 623934-96-3
M. Wt: 539.6 g/mol
InChI Key: NUQSJTCNFNHUOO-KQWNVCNZSA-N
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Description

6-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring, and finally the attachment of the hexanoic acid chain. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

6-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 6-((5Z)-5-{[3-(4-Methoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid
  • 6-((5Z)-5-{[3-(4-Ethoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid

Uniqueness

The uniqueness of 6-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid lies in its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

623934-96-3

Molecular Formula

C27H26FN3O4S2

Molecular Weight

539.6 g/mol

IUPAC Name

6-[(5Z)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C27H26FN3O4S2/c1-2-35-22-13-12-18(15-21(22)28)25-19(17-31(29-25)20-9-5-3-6-10-20)16-23-26(34)30(27(36)37-23)14-8-4-7-11-24(32)33/h3,5-6,9-10,12-13,15-17H,2,4,7-8,11,14H2,1H3,(H,32,33)/b23-16-

InChI Key

NUQSJTCNFNHUOO-KQWNVCNZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)F

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)F

Origin of Product

United States

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